molecular formula C10H9BrN2O2S B15234935 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline

Cat. No.: B15234935
M. Wt: 301.16 g/mol
InChI Key: DBSDORWDTKSBAJ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline typically involves the reaction of 4-methylquinazoline with bromine and methylsulfonyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves multiple steps, including bromination and sulfonylation, to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines with different functional groups.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.

    Coupling Reactions: Biaryl derivatives are the major products formed.

Scientific Research Applications

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazoline: A precursor in the synthesis of 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline.

    6-Bromoquinazoline: Another brominated quinazoline derivative with similar chemical properties.

    2-Methylsulfonylquinazoline: A related compound with a methylsulfonyl group at a different position.

Uniqueness

This compound is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Its combination of substituents makes it a valuable compound for various research applications and distinguishes it from other quinazoline derivatives.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

6-bromo-4-methyl-2-methylsulfonylquinazoline

InChI

InChI=1S/C10H9BrN2O2S/c1-6-8-5-7(11)3-4-9(8)13-10(12-6)16(2,14)15/h3-5H,1-2H3

InChI Key

DBSDORWDTKSBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)S(=O)(=O)C)Br

Origin of Product

United States

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